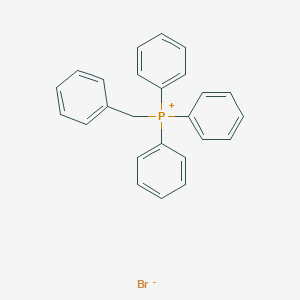

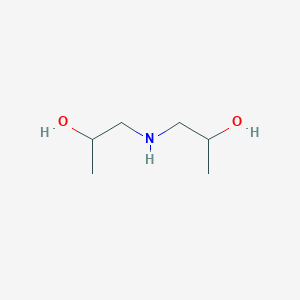

![molecular formula C11H8N2S B074196 Naphtho[2,1-d]thiazol-2-ylamine CAS No. 1203-55-0](/img/structure/B74196.png)

Naphtho[2,1-d]thiazol-2-ylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Naphtho[2,1-d]thiazol-2-ylamine derivatives has been approached through several innovative methods, highlighting the versatility of this compound. One notable method involves the catalyzed multicomponent synthesis of 1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthols, showcasing the use of (+)-camphor-10-sulfonic acid as an effective catalyst under ultrasound-promoted solvent-free conditions (Pelit & Turgut, 2016). Another technique describes a metal-free condition for synthesizing benzothiazoles and naphtho[2,1-d]thiazoles from N-substituted arylamines and elemental sulfur, emphasizing double C-S bond formation through C-H bond functionalization (Zhu et al., 2017).

Molecular Structure Analysis

Investigations into the molecular structure of this compound derivatives have been conducted using various spectroscopic techniques. A study on 2-arylamino-4-(naphth-2-yl)thiazoles involved characterizing these compounds through FT-IR, 1H NMR, 13C NMR, and mass spectroscopy, alongside optimization using Gaussian 09 software and density functional theory (DFT) approaches (Jenisha, Jeba, & Abbs Fen, 2023).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are diverse, with some focusing on the synthesis of complex molecules. For instance, reactions leading to the formation of tetracyclic compounds with thiazolidinone or thiazinone rings fused to the naphtho[2,3-d]imidazole-4,9-dione system have been documented, demonstrating the compound's utility in creating more complex structures (Nakamori, Saito, & Kasai, 1988).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. For example, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was synthesized and its physical parameters, including crystalline structure, were studied through single crystal X-ray diffraction methods (Gayathri B. H et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity towards various chemical reagents, providing insights into their potential applications. The synthesis and reactions of some 3-substituted s-triazolo (5,4-b) naphtho (2,1-d) thiazoles highlight the compound's reactivity and the possibility of generating new derivatives with distinct chemical properties (Kulkarni, Jannawar, & Deshpande, 1979).

Applications De Recherche Scientifique

Activation des canaux potassiques KCa2 et KCa3.1

“Naphtho[2,1-d]thiazol-2-ylamine” (également connu sous le nom de SKA-31) est un activateur puissant des canaux potassiques KCa2 et KCa3.1 . Ces canaux sont essentiels à la modulation des cascades de signalisation du calcium et du potentiel membranaire dans les cellules excitables et non excitables .

Potentialisation de la réponse du facteur hyperpolarisant dérivé de l'endothélium

Il a été constaté que SKA-31 potentialise la réponse du facteur hyperpolarisant dérivé de l'endothélium (EDHF) . Cela suggère qu'il pourrait jouer un rôle significatif dans la biologie vasculaire.

Abaissement de la pression artérielle

Des études ont montré que l'administration de SKA-31 peut abaisser la pression artérielle moyenne . Cet effet a été observé chez les souris normotensives et chez les souris présentant une hypertension induite par l'angiotensine II .

Traitement potentiel de l'ataxie et de l'épilepsie

Les activateurs des canaux KCa2 et KCa3.1, comme SKA-31, constituent des outils pharmacologiques utiles et de nouveaux médicaments potentiels pour le traitement de l'ataxie et de l'épilepsie

Mécanisme D'action

Target of Action

Naphtho[2,1-d]thiazol-2-ylamine primarily targets KCa2 and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .

Mode of Action

This compound acts as an activator of these channels . It is found to be 10 to 20 times more potent than riluzole, a neuroprotectant . It activates KCa2.1 with EC50 values of 430 nM and 2.9 μM, KCa2.2 with an EC50 value of 1.9 μM, KCa2.3 with EC50 values of 1.2 and 2.9 μM, and KCa3.1 with EC50 values of 115 and 260 nM .

Biochemical Pathways

The activation of KCa2 and KCa3.1 potassium channels by this compound potentiates the endothelium-derived hyperpolarizing factor (EDHF) response . This response is crucial for the regulation of vascular tone and contributes to the control of blood pressure .

Pharmacokinetics

The compound SKA-31, a more “drug-like” form of this compound, has a half-life of 12 hours . This allows it to potentiate the EDHF-mediated dilations of carotid arteries from KCa3.1 (+/+) mice .

Result of Action

Administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension . These effects were absent in KCa3.1-deficient mice .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, its blood pressure-lowering effect is not observed in KCa3.1-deficient mice .

Propriétés

IUPAC Name |

benzo[g][1,3]benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVQRUORYRZNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356956 | |

| Record name | Naphtho[2,1-d]thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203-55-0 | |

| Record name | Naphtho[2,1-d]thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphtho[2,1-d][1,3]thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.